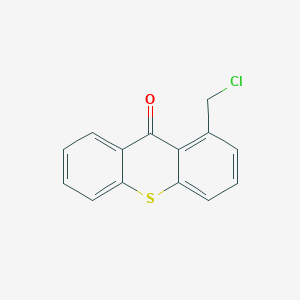![molecular formula C10H8N4O2S B14640010 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline CAS No. 55564-29-9](/img/structure/B14640010.png)
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is a chemical compound that features a nitro group, a pyrazine ring, and a sulfanyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-nitroaniline with pyrazin-2-thiol under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The aniline and pyrazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 2-amino-4-[(pyrazin-2-yl)sulfanyl]aniline.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrazine and sulfanyl groups can interact with various biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the pyrazin-2-yl sulfanyl group.
4-Nitroaniline: Similar but with the nitro group in a different position.
2-Nitro-4-[(4-nitrophenyl)sulfonyl]aniline: Similar but with a different substituent on the aniline ring.
Uniqueness
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is unique due to the presence of the pyrazin-2-yl sulfanyl group, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives.
Properties
CAS No. |
55564-29-9 |
|---|---|
Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-nitro-4-pyrazin-2-ylsulfanylaniline |
InChI |
InChI=1S/C10H8N4O2S/c11-8-2-1-7(5-9(8)14(15)16)17-10-6-12-3-4-13-10/h1-6H,11H2 |
InChI Key |
PNRJBBWDUPGEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC2=NC=CN=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)

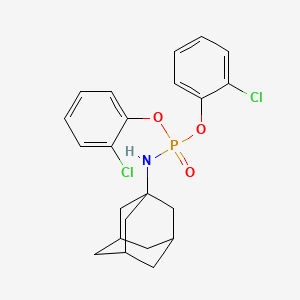
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
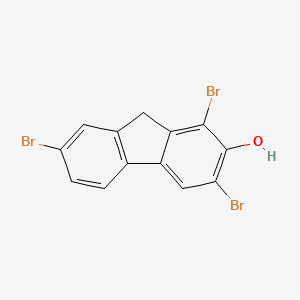
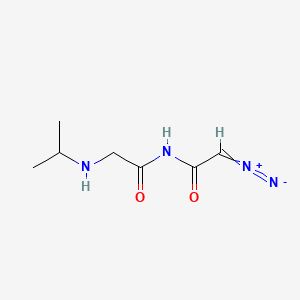

![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
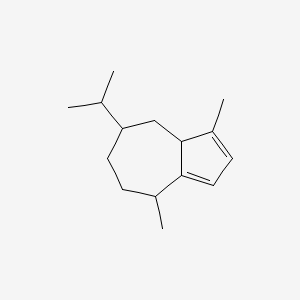
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
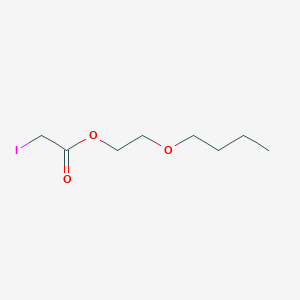
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
